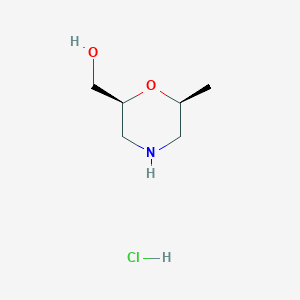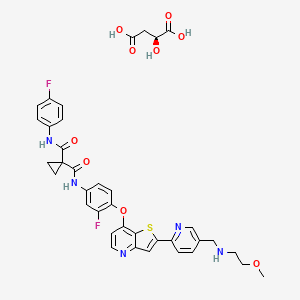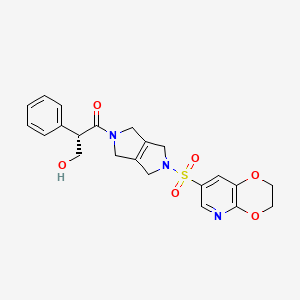
HO-Peg24-OH
Descripción general
Descripción
HO-Peg24-OH, also known as 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-tricosaoxahenheptacontane-1,71-diol, is a PEG-based PROTAC linker . It contains repeating ethylene glycol subunits with two terminal hydroxyl groups . The hydrophilic PEG linker increases the water solubility of the compound under aqueous environments .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of this compound is C48H98O25 . Its molecular weight is 1075.29 .Chemical Reactions Analysis
This compound is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a boiling point of 906.6±60.0 C at 760 mmHg . It is stored at 4C for optimal preservation .Aplicaciones Científicas De Investigación
Enhancing Target Recognition in Biomedical Applications
- A study by (Du, Jin, & Jiang, 2018) demonstrated that Polyethylene glycol (PEG), particularly long PEG chains like PEG24, can be used in biomedical applications for protein resistance and enhancing the recognition of biomolecules. The research focused on using PEG24 for installing functional biomolecules, with PEG4 acting as a protective layer. This application is particularly relevant for immobilizing antibodies and antigen recognition.
Biocompatible Surface Coatings
- Research by (Alcantar, Aydil, & Israelachvili, 2000) highlighted the use of polyethylene glycol (PEG) in creating biocompatible surface coatings. The study detailed a method for grafting PEG onto activated silica films, demonstrating PEG’s properties like nonimmunogenicity and protein rejection. Such coatings are crucial for a range of biomedical and biochemical applications.
Acid-Degradable Hydrogel Fabrication
- In a study conducted by (Zhao et al., 2020), a new synthetic route was established to prepare poly(ethylene glycol) with a single cinnamaldehyde acetal unit, which is non-toxic and acid-degradable. This research opens up avenues for using HO-Peg24-OH in creating acid-degradable materials and hydrogels, potentially useful in drug delivery systems and tissue engineering.
Functionalization in Organic-Inorganic Hybrid Compounds
- A paper by (Ma et al., 2009) discussed the creation of a new organic-inorganic hybrid compound where PEG fragments were covalently decorated on polyoxoanions. This application shows the potential of this compound in the development of novel materials with specific chemical and physical properties.
Biotechnical and Biomedical Applications
- According to (Harris, 1992), PEG, due to its ability to exclude other polymers in aqueous environments and its non-toxic nature, is widely used in biotechnical and biomedical fields. This includes applications in drug delivery, protein purification, and as a biocompatible coating material.
Enhancing Nanoparticle Stability
- Research by (Oziri et al., 2021) showed that PEGylation of nanoparticles, including the use of cyclic PEG, can enhance their dispersion stability and antimicrobial activity. This application is significant in nanomedicine and nanotechnology, where stable nanoparticle systems are crucial.
Atmospheric Chemistry Research
- Studies on atmospheric chemistry, such as those by (Sommariva et al., 2005) and (Ren et al., 2003), have utilized PEG derivatives in studying the roles of hydroxyl radicals (OH) and hydroperoxy radicals (HO2) in the environment. This underscores the importance of PEG in environmental science research.
Synthesis of Monodisperse and Heterobifunctional PEG
- (Szekely et al., 2014) highlighted the synthesis of monodisperse, heterobifunctional PEG through iterative chain extension, showcasing the versatility of PEG in polymer chemistry.
Mecanismo De Acción
Target of Action
HO-Peg24-OH is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs synthesized using this compound . The specific target depends on the other components of the PROTAC molecule.
Mode of Action
Instead, it forms a bridge between the E3 ubiquitin ligase ligand and the ligand for the target protein in a PROTAC molecule . This allows the PROTAC to bring the target protein and the E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin to the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound, as part of a PROTAC, is the ubiquitin-proteasome system . When the PROTAC brings the target protein and the E3 ubiquitin ligase together, the target protein is ubiquitinated. This marks it for degradation by the proteasome, a large protein complex that breaks down unneeded or damaged proteins .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability, which could potentially enhance the bioavailability of the protacs it is used to construct .
Result of Action
The primary result of the action of this compound, as part of a PROTAC, is the degradation of the target protein . By marking specific proteins for destruction, PROTACs can modulate the levels of these proteins in the cell, influencing cellular processes and potentially leading to therapeutic effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H98O25/c49-1-3-51-5-7-53-9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-43-71-45-47-73-48-46-72-44-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-54-8-6-52-4-2-50/h49-50H,1-48H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXKUCOGQITOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H98O25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025080 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-Tricosaoxahenheptacontane-1,71-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1075.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2243942-52-9 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-Tricosaoxahenheptacontane-1,71-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide](/img/structure/B3325840.png)
![Rosuvastatin calcium impurity E [EP]](/img/structure/B3325841.png)
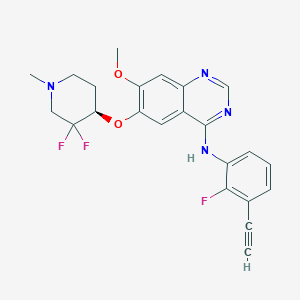
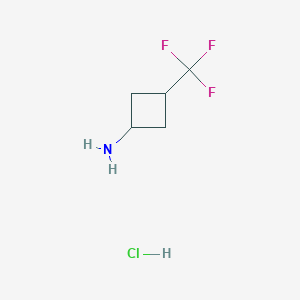
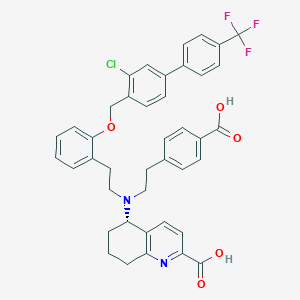
![4-Bromothieno[3,2-C]pyridin-6-amine](/img/structure/B3325877.png)
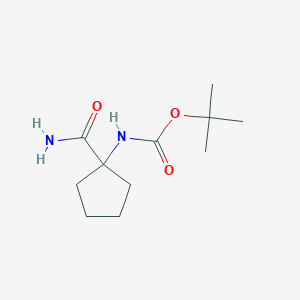
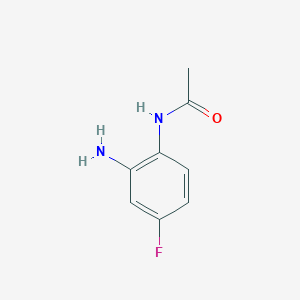

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B3325899.png)
